![molecular formula C8H5F5O B1373904 [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS No. 1803598-53-9](/img/structure/B1373904.png)
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
説明
“[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C8H5F5O . It has a molecular weight of 212.12 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with two fluorine atoms and a trifluoromethyl group attached to it, along with a methanol group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Physical and Chemical Properties Analysis
“this compound” is an organic compound with a molecular weight of 212.12 . The physical and chemical properties of this compound would depend on its structure and the presence of functional groups. For instance, the presence of the trifluoromethyl group could influence the compound’s polarity, reactivity, and stability .
科学的研究の応用
Polymerization and Material Properties
- [2,5-Bis(trifluoromethyl)phenyl]acetylene (BTFPA) polymerizes with W, Mo, and Nb catalysts to produce methanol-insoluble polymers. The polymerization of BTFPA compares with phenylacetylene and [o-(trifluoromethyl)phenyl]acetylene, highlighting the unique properties due to the trifluoromethyl group (Tsuchihara, Masuda, Higashimura, Nishida, & Maramatsu, 1990).
Catalysis
- Fluorous Phase Soluble Palladium Nanoparticles, stabilized by bis(perfluorooctyl)phenyl derivatives, act as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Molecular Logic Devices
- 1,3,5-Triarylpyrazolines, incorporating [2,5-Difluoro-4-(trifluoromethyl)phenyl] motifs, operate as molecular logic devices with pH-driven off-on-off mechanisms, based on photoinduced electron transfer (PET) and internal charge transfer (ICT) processes (ZammitRamon, PappovaMaria, ZammitEsther, GabarrettaJohn, & C. MagriDavid, 2015).
Organocatalysis
- Novel zwitterionic salts derived from [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol show effectiveness as organocatalysts for transesterification reactions under specific conditions, highlighting the utility of trifluoromethylated compounds in synthetic chemistry (Ishihara, Niwa, & Kosugi, 2008).
Fluoride Ion Mediated Synthesis
- Anodic oxidation of derivatives of this compound in the presence of fluoride ions leads to the formation of α-methoxylated products, indicating the role of fluoride ions in mediating chemical transformations (Furuta & Fuchigami, 1998).
Trifluoromethylating Agents
- Hemiaminals of trifluoroacetaldehyde, potentially derived from this compound, serve as new trifluoromethylating agents, emphasizing the role of trifluoromethyl groups in organic synthesis (Mispelaere & Roques, 1999).
Enantioselective Catalysis
- A ligand derived from this compound has been used in enantioselective alkynylation of cyclic imines, demonstrating the utility of such compounds in asymmetric synthesis (Munck, Monleón, Vila, & Pedro, 2017).
将来の方向性
生化学分析
Biochemical Properties
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered phosphorylation states and downstream signaling events. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their activity, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to the accumulation of intermediate metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
特性
IUPAC Name |
[2,5-difluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGMFYRTSZAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230227 | |
| Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-53-9 | |
| Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


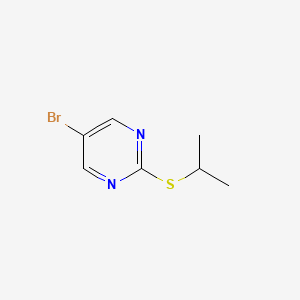
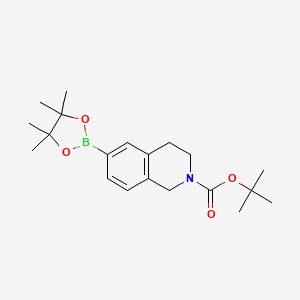
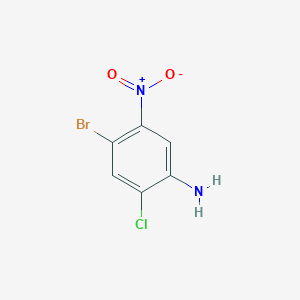


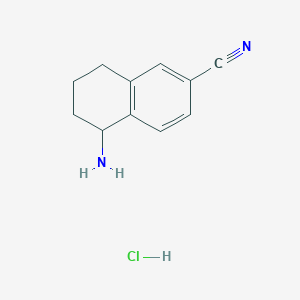
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
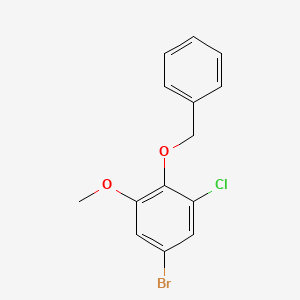





![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
